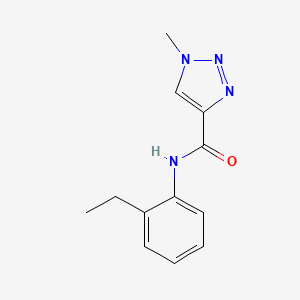
methyl 7-(5-ethylthiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, methyl 7-(5-ethylthiophene-2-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, appears to be a derivative of the tetrahydroquinoline class of compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and structural analysis of closely related tetrahydroquinoline derivatives. These compounds are of interest due to their potential pharmacological properties and their use in various chemical reactions.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives has been achieved through a one-pot condensation process using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst . This method is advantageous due to its simplicity, cleanliness, and ability to yield the desired product in high quantities over a short period. The catalyst used is also halogen-free, reusable, and maintains its activity after several cycles. Although the specific synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of similar compounds, such as methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, has been established through X-ray structural analysis . This technique allows for a precise understanding of the molecular geometry, bond lengths, and angles, which are crucial for predicting the behavior and reactivity of the compound. The structural analysis is essential for the design of compounds with specific properties and for the understanding of their potential interactions with biological targets.
Chemical Reactions Analysis
Although the papers provided do not directly address the chemical reactions of the specific compound , they do discuss the reactivity of structurally related tetrahydroquinoline derivatives. For instance, the coordination of a related compound, 7-[(2-methylthiophenyl)azo]-8-hydroxyquinoline-5-sulfonate, with Cu(II) ions demonstrates linkage isomerism and provides insights into the kinetics of such reactions . These findings suggest that the compound of interest may also exhibit interesting reactivity patterns, particularly in the presence of metal ions, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the properties of similar tetrahydroquinoline derivatives, one can infer that the compound may exhibit characteristics such as solubility in organic solvents, potential for crystallization, and stability under various conditions. The Bronsted acidic ionic liquid catalyst used in the synthesis of related compounds suggests that the compound may also be synthesized under solvent-free conditions, which could influence its physical state and purity .
Aplicaciones Científicas De Investigación
Catalytic Synthesis
- Four-component one-pot synthesis: An efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalyst was used for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates via one-pot condensation. This method is clean, simple, and yields the desired product in high quantity over a short reaction time. The catalyst can be recycled and reused multiple times without a significant reduction in activity, highlighting a sustainable approach to chemical synthesis (Khaligh, 2014).
Antimicrobial Synthesis
- Broad-Spectrum Antibacterial Isothiazoloquinolone: A new synthesis method for a potent broad-spectrum antibacterial agent effective against resistant organisms such as MRSA was reported. This synthetic method is free of chromatographic purification and is amenable to large-scale synthesis, demonstrating the potential for developing new antimicrobial agents (Hashimoto et al., 2007).
Molecular Binding and Inhibition Studies
- Binding of Tetrahydroisoquinolines: A study compared the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase (PNMT). This research provides insights into molecular interactions and the design of enzyme inhibitors, which could have implications for drug development (Grunewald et al., 2006).
Protein Kinase Inhibition for Cancer Therapy
- Isoquinoline Sulfonamide Protein Kinase Inhibitors: Isoquinolinesulfonamides were identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds have potential applications in cancer therapy by modulating key signaling pathways involved in cell growth and proliferation (Hidaka et al., 1984).
Propiedades
IUPAC Name |
methyl 7-[(5-ethylthiophen-2-yl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-3-15-6-7-16(24-15)25(21,22)18-14-5-4-12-8-9-19(17(20)23-2)11-13(12)10-14/h4-7,10,18H,3,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPIAZWHNRUOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516846.png)
![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2516848.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

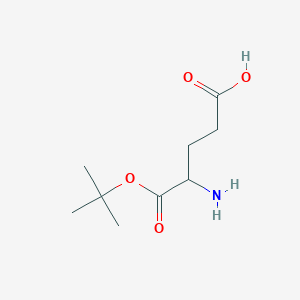
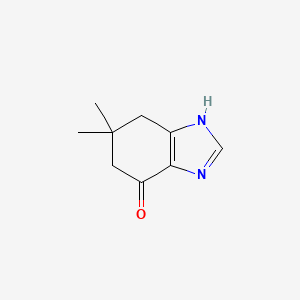

![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2516858.png)
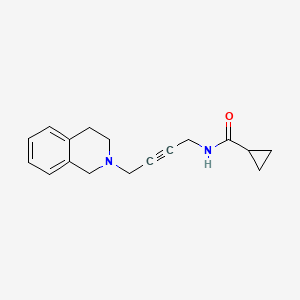
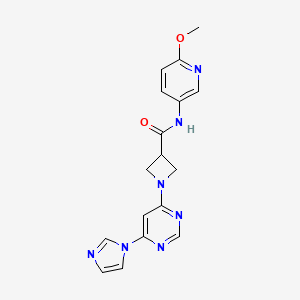
![3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole](/img/structure/B2516863.png)
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2516864.png)
